(S)-2-Amino-N-(2-bromo-benzyl)-propionamide
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Overview
Description
(S)-2-Amino-N-(2-bromo-benzyl)-propionamide is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-propionamide typically involves the reaction of (S)-2-amino-propionamide with 2-bromo-benzyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-bromo-benzyl)-propionamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) in the presence of ligands.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Coupling Reactions: Formation of biaryl or other coupled products.
Scientific Research Applications
(S)-2-Amino-N-(2-bromo-benzyl)-propionamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-bromo-benzyl)-propionamide involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with DNA or other biomolecules, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(2-chloro-benzyl)-propionamide
- (S)-2-Amino-N-(2-fluoro-benzyl)-propionamide
- (S)-2-Amino-N-(2-iodo-benzyl)-propionamide
Uniqueness
(S)-2-Amino-N-(2-bromo-benzyl)-propionamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-bromophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7(12)10(14)13-6-8-4-2-3-5-9(8)11/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRKEPDFQGOKBZ-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=CC=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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